Cas no 32082-45-4 (11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo20.4.0.0^{9,14}hexacosa-1(22),9(14),10,12,23,25-hexaene)
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo20.4.0.0^{9,14}hexacosa-1(22),9(14),10,12,23,25-hexaene Chemical and Physical Properties
Names and Identifiers
-
- trans-4,5'-dinitrodibenzo-18-crown-6
- trans-4,5 -Dinitrodibenzo-18-crown-6
- TRANS-4,5'-DINITRODIBENZO-18-C
- trans-di(nitrobenzo)-18-crown-6
- 20,24-Dinitro-dibenzo-18-crown-6
- 4',4''-dinitro-DB18C6
- F0749-0057
- trans-4,5′-Dinitrodibenzo-18-crown-6
- 11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo20.4.0.0^{9,14}hexacosa-1(22),9(14),10,12,23,25-hexaene
- DTXSID20326951
- 3,3'-Dinitrobenzo-18-crown-6
- NCI60_007029
- 4',5''-Dinitrodibenzo[b,k]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
- 2,13-Dinitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine #
- JLRXOTNWTNNRCW-UHFFFAOYSA-N
- Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
- CHEMBL1976076
- 11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene
- 2,13-Dinitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- 32082-45-4
- NSC-623699
- DINITRODIBENZO-18-CROWN-6
- AKOS001483310
- STK400716
- NSC623699
-
- Inchi: 1S/C20H22N2O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-6-10-30-18-4-2-16(22(25)26)14-20(18)32-12-8-27-5-9-29-17/h1-4,13-14H,5-12H2
- InChI Key: JLRXOTNWTNNRCW-UHFFFAOYSA-N
- SMILES: O1CCOCCOC2C=CC(=CC=2OCCOCCOC2C=CC(=CC1=2)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 402.12700
- Monoisotopic Mass: 450.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 32
- Rotatable Bond Count: 0
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 147A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.291
- Boiling Point: 621.3°C at 760 mmHg
- Flash Point: 247.4°C
- Refractive Index: 1.536
- PSA: 147.02000
- LogP: 2.08160
- Solubility: Not available
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo20.4.0.0^{9,14}hexacosa-1(22),9(14),10,12,23,25-hexaene Security Information
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo20.4.0.0^{9,14}hexacosa-1(22),9(14),10,12,23,25-hexaene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD48952-1mg |
dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- |
32082-45-4 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | AD48952-5mg |
dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- |
32082-45-4 | 5mg |
$272.00 | 2024-04-20 | ||
| A2B Chem LLC | AD48952-10mg |
dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- |
32082-45-4 | 10mg |
$291.00 | 2024-04-20 | ||
| A2B Chem LLC | AD48952-25mg |
dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- |
32082-45-4 | 25mg |
$360.00 | 2024-04-20 | ||
| A2B Chem LLC | AD48952-50mg |
dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- |
32082-45-4 | 50mg |
$504.00 | 2024-04-20 | ||
| Life Chemicals | F0749-0057-2μmol |
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0^{9,14}]hexacosa-1(22),9(14),10,12,23,25-hexaene |
32082-45-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0749-0057-5μmol |
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0^{9,14}]hexacosa-1(22),9(14),10,12,23,25-hexaene |
32082-45-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0749-0057-10μmol |
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0^{9,14}]hexacosa-1(22),9(14),10,12,23,25-hexaene |
32082-45-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0749-0057-20μmol |
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0^{9,14}]hexacosa-1(22),9(14),10,12,23,25-hexaene |
32082-45-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0749-0057-1mg |
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0^{9,14}]hexacosa-1(22),9(14),10,12,23,25-hexaene |
32082-45-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo20.4.0.0^{9,14}hexacosa-1(22),9(14),10,12,23,25-hexaene Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo20.4.0.0^{9,14}hexacosa-1(22),9(14),10,12,23,25-hexaene
11,24-Dinitro-2,5,8,15,18,21-Hexaoxatricyclo[20.4.0.0^{9,14}]Hexacosa-1(22),9(14),10,12,23,25-hexaene
The compound 11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0^{9,14}]hexacosa-1(22),9(14),10,12,23,25-hexaene is a highly complex and specialized chemical entity that belongs to the class of polycyclic aromatic compounds with multiple oxygen-containing heterocycles. This compound has garnered significant attention in the field of biopharmaceutical research due to its unique structural features and potential applications in drug discovery and targeted therapy development.
The dinitro functional groups present at positions 11 and 24 introduce strong electron-withdrawing effects, which can influence the compound's reactivity and stability. These nitro groups are known to play a critical role in modulating biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have explored the potential of dinitro compounds in precision medicine, where their ability to selectively target specific cellular pathways is highly valued.
The compound's hexaoxatricyclo[20.4.0.0^{9,14}] framework represents a rare combination of fused oxygen-containing rings, which contributes to its structural rigidity and uniqueness. This feature makes it an excellent candidate for exploring novel drug delivery systems, particularly in the context of nanomedicine and biocompatible formulations. Researchers have recently investigated how such complex ring structures can be utilized to enhance drug stability and bioavailability while minimizing off-target effects.
One of the most promising applications of this compound lies in its potential as a template for combinatorial chemistry. By introducing chemical modifications at strategic positions, scientists can generate libraries of derivatives with tailored biological activities. For instance, substituting certain oxygen atoms with other functional groups or introducing metal complexes has shown promise in enhancing the compound's photoreactivity and selectivity in targeted therapies.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies of this compound. These simulations have provided valuable insights into its binding affinities, stereochemical properties, and interaction patterns with biological macromolecules such as DNA, RNA, and proteins. Such studies are instrumental in designing next-generation drugs that can address unmet medical needs with greater efficacy and safety.
Another area of active research involving this compound is its role in polymer science and biomaterials development. The presence of multiple oxygen atoms and the rigid cyclic framework make it a potential candidate for designing biocompatible polymers and hydrogels with enhanced mechanical properties and drug-release capabilities. These materials hold great promise for applications in tissue engineering, regenerative medicine, and controlled drug delivery systems.
Despite its complexity, the compound's synthetic accessibility has been a subject of interest among organic chemists. Various synthetic routes have been explored to optimize the yield and purity of this compound, including catalytic cycloaddition reactions, oxygenation techniques, and ring-closing metathesis. These advancements not only facilitate large-scale production but also pave the way for exploring its therapeutic applications in a more efficient manner.
Furthermore, the compound's photochemical properties have been extensively studied. Its complex polycyclic structure allows for extensive conjugation, which can be exploited to generate compounds with strong absorbance in the UV-vis spectrum. This property is particularly useful in designing photodynamic therapy agents, where light-induced activation of the drug leads to selective destruction of diseased cells while sparing healthy tissues.
Recent collaborative efforts between academia and industry have led to the identification of several biomarkers that can be targeted using this compound or its derivatives. By leveraging advanced mass spectrometry techniques, researchers have been able to identify key proteins and pathways that interact with this compound, providing a roadmap for personalized treatment strategies.
One of the most exciting developments in the study of this compound is its potential as a universal scaffold for designing multifunctional drugs. By incorporating additional functional groups, scientists can endow it with dual or multi-targeting capabilities, making it a versatile tool for treating complex diseases such as cancer, infectious diseases, and neurodegenerative disorders.
Finally, the compound's in silico profile has been extensively analyzed using state-of-the-art computational tools. These studies have revealed its potential as a candidate for repurposing in rare diseases and orphan indications, where the development of new therapies is often challenging due to limited patient populations and high research costs.
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